1-Prop-1-en-2-yl-L-proline
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Overview
Description
1-Prop-1-en-2-yl-L-proline is a unique organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a proline ring substituted with a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Prop-1-en-2-yl-L-proline can be synthesized through a variety of methods. One common approach involves the reaction of L-proline with prop-1-en-2-yl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol at room temperature .
Industrial Production Methods: Industrial production of this compound often employs a one-pot, solvent-free, and catalyst-free synthesis method. This method involves the use of microwave irradiation to promote the reaction, resulting in high yields within a short time .
Chemical Reactions Analysis
Types of Reactions: 1-Prop-1-en-2-yl-L-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
1-Prop-1-en-2-yl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Prop-1-en-2-yl-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it can inhibit the activity of proline-5-carboxylate reductase-1, which plays a role in the synthesis of proline . This inhibition can lead to the accumulation of proline and subsequent cellular effects.
Comparison with Similar Compounds
Propargylamines: These compounds share a similar structural motif and have applications in the treatment of neurodegenerative diseases.
Azetidin-2-ones: These compounds are structurally related and have been studied for their antiproliferative activities.
Uniqueness: 1-Prop-1-en-2-yl-L-proline is unique due to its specific substitution pattern and the resulting biological activities. Unlike other proline derivatives, it exhibits a distinct mechanism of action and a broader range of applications in scientific research.
Properties
CAS No. |
436159-74-9 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S)-1-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h7H,1,3-5H2,2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
YVKFHPSXVVBIFK-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=C)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(=C)N1CCCC1C(=O)O |
Origin of Product |
United States |
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